2-(2-Methoxyphenyl)iminochromene-3-carbothioamide
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Overview
Description
2-(2-Methoxyphenyl)iminochromene-3-carbothioamide is a compound that belongs to the class of iminochromenes. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a chromene ring system with an imino group and a carbothioamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide typically involves the reaction of salicylic aldehyde with malononitrile in the presence of a catalyst. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring. The imino group is introduced through a subsequent reaction with an appropriate amine, and the carbothioamide group is added using a thiocarbamoylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)iminochromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the mTOR-p70S6K signaling pathway by activating AMPK, which leads to the inhibition of cell growth and proliferation . This makes it a potential therapeutic agent for the treatment of cancer and other diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-2H-chromene-3-carbonitrile
- 2-(Phenylimino)-2H-chromene-3-carboxamide
- 2-(4-Ethoxyphenyl)imino-2H-chromene-3-carboxamide
Uniqueness
2-(2-Methoxyphenyl)iminochromene-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxyphenyl)iminochromene-3-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-20-15-9-5-3-7-13(15)19-17-12(16(18)22)10-11-6-2-4-8-14(11)21-17/h2-10H,1H3,(H2,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBIWGSEVQSHAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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